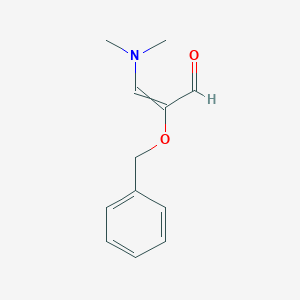
2-Benzyloxy-3-(dimethylamino)acrolein
Cat. No. B8719101
M. Wt: 205.25 g/mol
InChI Key: YPUSLQFSBBYBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08012989B2
Procedure details


[(2,2-Diethoxyethoxy)methyl]benzene (8.30 g, 37.0 mmol) stirred under ice cooling was added with phosphorus pentachloride (8.09 g, 38.8 mmol) over 15 minutes. The mixture was stirred at the same temperature for 15 minutes, and then heated and stirred on an oil bath at 75° C. for 75 minutes. The reaction mixture was cooled by stirring at room temperature for 20 minutes, cooled, and then added with anhydrous N,N-dimethylformamide (8.6 mL, 111 mmol) at the same temperature, and the mixture was stirred at room temperature for 3 days. The reaction mixture was added with 8 M aqueous sodium hydroxide on an ice bath until pH became 8 or higher, and then the mixture was diluted with water, and extracted with ether. The organic layer was washed successively with water and saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane:acetone=4:1→2:1) to obtain 2-(benzyloxy)-3-(dimethylamino)acrylaldehyde (4.05 g, 53%) as brown oil.





Yield
53%
Identifiers


|
REACTION_CXSMILES
|
C([O:3][CH:4](OCC)[CH2:5][O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)C.P(Cl)(Cl)(Cl)(Cl)Cl.[CH3:23][N:24]([CH3:27])[CH:25]=O.[OH-].[Na+]>O>[CH2:7]([O:6][C:5](=[CH:23][N:24]([CH3:27])[CH3:25])[CH:4]=[O:3])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(COCC1=CC=CC=C1)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
8.09 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
8.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at the same temperature for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred on an oil bath at 75° C. for 75 minutes
|
|
Duration
|
75 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring at room temperature for 20 minutes
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 3 days
|
|
Duration
|
3 d
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed successively with water and saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was purified by silica gel column chromatography (hexane:acetone=4:1→2:1)
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC(C=O)=CN(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.05 g | |
| YIELD: PERCENTYIELD | 53% | |
| YIELD: CALCULATEDPERCENTYIELD | 53.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
